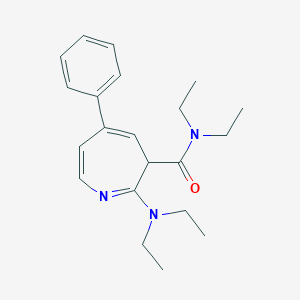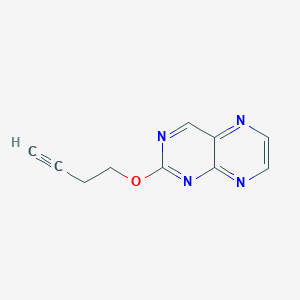
2-(3-Butynyloxy)pteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Butynyloxy)pteridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pteridines, which are heterocyclic compounds that are widely distributed in nature. 2-(3-Butynyloxy)pteridine has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The exact mechanism of action of 2-(3-Butynyloxy)pteridine is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
2-(3-Butynyloxy)pteridine has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. It has also been found to inhibit the activity of various enzymes involved in cellular processes, including DNA synthesis and protein synthesis.
実験室実験の利点と制限
One of the major advantages of using 2-(3-Butynyloxy)pteridine in lab experiments is its ability to act as a fluorescent probe for the detection of DNA. This compound also exhibits antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-(3-Butynyloxy)pteridine. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Another potential direction is the use of this compound as a fluorescent probe for the detection of DNA in various applications, including medical diagnostics and forensic science. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis of 2-(3-Butynyloxy)pteridine can be achieved through several methods, including the reaction of 2-amino-4,6-dichloropteridine with propargyl alcohol in the presence of a base. This reaction yields 2-(3-Butynyloxy)pteridine as a white solid with a high yield.
科学的研究の応用
2-(3-Butynyloxy)pteridine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of DNA. This compound has also been found to exhibit antimicrobial activity against various pathogenic microorganisms, making it a potential candidate for the development of new antimicrobial agents.
特性
製品名 |
2-(3-Butynyloxy)pteridine |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.2 g/mol |
IUPAC名 |
2-but-3-ynoxypteridine |
InChI |
InChI=1S/C10H8N4O/c1-2-3-6-15-10-13-7-8-9(14-10)12-5-4-11-8/h1,4-5,7H,3,6H2 |
InChIキー |
CDZLEBOOXRSZPC-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=NC2=NC=CN=C2C=N1 |
正規SMILES |
C#CCCOC1=NC2=NC=CN=C2C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






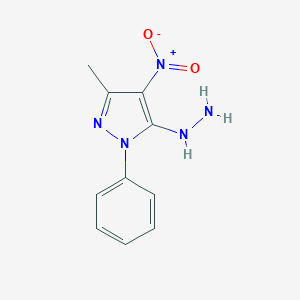
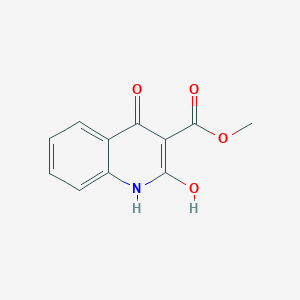
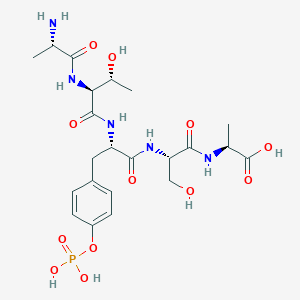
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
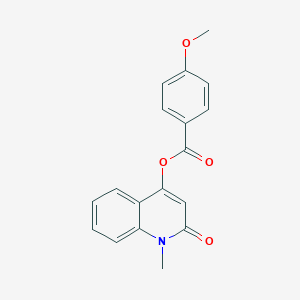

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
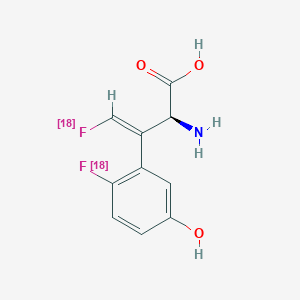
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
